REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+].[F:13][C:14]([F:20])([CH3:19])[C:15]([F:18])([F:17])O.F[C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1>>[F:13][C:14]([F:20])([CH:15]([F:18])[F:17])[CH2:19][O:2][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1 |f:0.1.2,3.4.5|
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Name
|
|
Quantity
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138.2 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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198 g
|
Type
|
reactant
|
Smiles
|
FC(C(O)(F)F)(C)F
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Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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is initially 125° C
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Type
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CUSTOM
|
Details
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As the reaction progresses
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Type
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CUSTOM
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Details
|
rises to 140° C
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Type
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TEMPERATURE
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Details
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the mixture is cooled to 25° C
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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This gives 229.6 g of filtrate containing 72% of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde
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Type
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WASH
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Details
|
The filter cake is washed 3 times
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Type
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WASH
|
Details
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for washing
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Type
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CUSTOM
|
Details
|
are collected separately
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Type
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DISTILLATION
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Details
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After 63.9 g of 2,2,3,3-tetrafluoropropanol have been distilled off from the filtrate
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Type
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WASH
|
Details
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for washing
|
Type
|
DISTILLATION
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Details
|
After the toluene has been distilled off under atmospheric pressure
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Type
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CUSTOM
|
Details
|
up to 135° C.
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Type
|
CUSTOM
|
Details
|
a head temperature of 109° C. to 110° C
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C=O)C=C1)(C(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188.7 g | |
YIELD: PERCENTYIELD | 79.9% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |